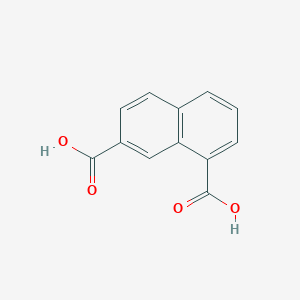

Naphthalene-1,7-dicarboxylic acid

Description

Contextualization within Aromatic Dicarboxylic Acids

Aromatic dicarboxylic acids are a class of organic compounds characterized by a benzene (B151609) or other aromatic ring system to which two carboxyl functional groups are attached. chemneo.com These compounds are fundamental building blocks in polymer chemistry and the synthesis of various organic materials. chemneo.com The presence of the rigid aromatic unit and the reactive carboxylic acid groups allows for the creation of materials with high thermal stability and mechanical strength. chemneo.comchembk.com

Naphthalene-1,7-dicarboxylic acid belongs to a specific subset of aromatic dicarboxylic acids known as naphthalenedicarboxylic acids. The naphthalene (B1677914) core, a bicyclic aromatic system, provides a larger and more rigid backbone compared to the single ring of simpler aromatic dicarboxylic acids like terephthalic acid. This increased rigidity and specific geometry influence the packing and properties of the resulting polymers and materials.

Significance in Contemporary Chemical Science and Materials Engineering

The unique geometry of this compound makes it a significant linker molecule in the design and synthesis of novel materials. Its applications are primarily seen in two major areas:

High-Performance Polymers: Like other naphthalenedicarboxylic acids, the 1,7-isomer can be used as a monomer in the production of polyesters and polyamides. chemneo.comchembk.com The incorporation of the naphthalene moiety can enhance the thermal stability, mechanical properties, and gas barrier performance of these polymers. acs.org

Metal-Organic Frameworks (MOFs): this compound and its isomers are widely used as organic linkers to construct MOFs. bohrium.comresearchgate.net These are crystalline materials with a porous structure, created by linking metal ions or clusters with organic molecules. researchgate.net The specific arrangement of the carboxylic acid groups in the 1,7-isomer dictates the resulting framework's topology and pore characteristics, which are crucial for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Research has shown that the choice of the naphthalenedicarboxylic acid isomer can significantly impact the properties of the resulting MOFs, including their photochromic and luminescent behaviors. bohrium.com

Comparative Analysis with Isomeric Naphthalene Dicarboxylic Acids

The position of the two carboxylic acid groups on the naphthalene ring significantly influences the molecule's symmetry, linearity, and ability to pack in a crystal lattice or coordinate with metal centers. This leads to distinct physical and chemical properties among the various isomers, which in turn dictates their suitability for specific applications.

For instance, 2,6-naphthalenedicarboxylic acid is a key monomer for the high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN), valued for its strength and thermal stability. acs.orgchemicalbook.comwikipedia.org The linearity of the 2,6-isomer allows for the formation of highly ordered polymer chains. In contrast, isomers like 1,8-naphthalenedicarboxylic acid (naphthalic acid) can readily form a cyclic anhydride (B1165640) due to the proximity of the carboxyl groups. chemicalbook.comwikipedia.org The 1,4- and 2,7-isomers are also used in creating polymers and MOFs, with each contributing different structural motifs. chembk.comchemicalbook.comchemrxiv.org

The table below provides a comparative overview of this compound and its more commonly studied isomers.

Table 1: Comparison of Naphthalenedicarboxylic Acid Isomers

| Property | This compound | 1,4-Naphthalenedicarboxylic acid | 1,8-Naphthalenedicarboxylic acid | 2,6-Naphthalenedicarboxylic acid | 2,7-Naphthalenedicarboxylic acid |

|---|---|---|---|---|---|

| Molecular Formula | C12H8O4 | C12H8O4 chemicalbook.com | C12H8O4 nih.gov | C12H8O4 nih.gov | C12H8O4 ontosight.ai |

| Molecular Weight | 216.19 g/mol | 216.19 g/mol chemicalbook.comsigmaaldrich.com | 216.19 g/mol nih.gov | 216.19 g/mol nih.govsigmaaldrich.com | 216.19 g/mol chemsrc.com |

| Melting Point | Data not readily available | >300 °C chemicalbook.comsigmaaldrich.com | Readily forms anhydride wikipedia.org | >300 °C chemicalbook.comsigmaaldrich.com | ~300 °C ontosight.ai |

| Structure | Asymmetric, bent | Symmetric, bent | Peri-substituted | Symmetric, linear | Symmetric, bent |

| Key Applications | Building block for polymers and MOFs | Monomer for polyesters, MOFs, dyes chemicalbook.comchemrxiv.orgcymitquimica.com | Precursor to naphthalimides (dyes, optical brighteners) wikipedia.org | Monomer for PEN polymer, MOFs acs.orgchemicalbook.comwikipedia.org | Intermediate for polymers, dyes, MOFs chembk.comontosight.ai |

This comparative analysis highlights how the specific substitution pattern of the carboxylic acid groups on the naphthalene core results in a family of compounds with a diverse range of properties and applications in materials science.

Structure

3D Structure

Properties

CAS No. |

2089-91-0 |

|---|---|

Molecular Formula |

C12H8O4 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

naphthalene-1,7-dicarboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6H,(H,13,14)(H,15,16) |

InChI Key |

JSKSILUXAHIKNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Naphthalene 1,7 Dicarboxylic Acid and Its Complexes

Advanced Spectroscopic Characterization Techniques

A full spectroscopic workup is essential for confirming the molecular structure and understanding the electronic properties of naphthalene-1,7-dicarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicity for the proton and carbon atoms of the this compound backbone, are available in the surveyed literature. For its complexes, such data would be crucial to determine the coordination environment of the ligand. While a study mentions the use of dimethyl naphthalene-1,7-dicarboxylate, it does not provide the resulting NMR data for the ester or the final acid product. kyoto-u.ac.jp

Mass Spectrometry (MS) Analyses (e.g., Electron Impact Mass Spectrometry)

Detailed mass spectrometry analysis, which would confirm the molecular weight (C₁₂H₈O₄, Mol. Wt.: 216.19 g/mol ) and provide the fragmentation pattern essential for structural confirmation, is not documented. Electron Impact (EI) mass spectra would reveal characteristic fragments resulting from the loss of carboxyl groups (-COOH) or other parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

There is no available information regarding the UV-Vis absorption, excitation, or emission spectra of this compound or its complexes. Key photophysical parameters such as the luminescence quantum yield, excited-state lifetime, and potential solvatochromic effects (the change in spectral properties with solvent polarity) have not been reported. These studies are vital for evaluating the potential of the compound and its complexes in optical or sensing applications.

X-ray Crystallography and Polymorphism Analysis

The structural characterization of a compound at the atomic level is definitively achieved through X-ray crystallography.

Single-Crystal X-ray Diffraction (SCXRD)

No published single-crystal X-ray diffraction data exists for this compound or any of its metal-organic complexes. The early description of the compound as "amorphous" suggests that obtaining single crystals suitable for SCXRD is a significant challenge. archive.orgarchive.org Without crystallographic data, definitive information on bond lengths, bond angles, crystal packing, intermolecular interactions (like hydrogen bonding), and the precise coordination geometry in its complexes remains unknown. Furthermore, any analysis of polymorphism—the ability to exist in multiple crystalline forms—is impossible without this foundational data.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the purity and crystallinity of solid materials. In the context of naphthalene (B1677914) dicarboxylic acids and their derivatives, PXRD patterns are crucial for confirming the synthesis of the desired crystalline phase and for identifying any potential impurities or different polymorphic forms. The diffraction pattern, which consists of a series of peaks at specific two-theta (2θ) angles, serves as a unique fingerprint for a specific crystalline structure.

For coordination polymers constructed from naphthalene dicarboxylic acid ligands, PXRD is routinely used to verify that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. For instance, the purity of coordination polymers involving ligands like 1,4,5,8-naphthalenetetracarboxylate (a related derivative) is often confirmed by comparing the experimental PXRD pattern with the one simulated from single-crystal X-ray data. rsc.org This comparison ensures that the single crystal selected for detailed analysis is representative of the entire batch. Similarly, the purity of various zinc coordination polymers based on naphthalene-1,8-dicarboxylate has been assessed using PXRD. rsc.org

While specific PXRD data for this compound is not extensively documented in the provided results, the methodology is standard. A typical analysis involves collecting diffraction data over a range of 2θ angles (e.g., 5° to 50°) using a diffractometer with a specific radiation source, commonly Cu Kα (λ = 1.54056 Å). researchgate.net The resulting pattern's peak positions and relative intensities are compared against a reference pattern or used for phase identification.

Table 1: Representative PXRD Data for a Semicrystalline Naphthalene-based Polyester (B1180765) This table illustrates typical diffraction peaks for a semicrystalline polyester containing naphthalene units, demonstrating how PXRD data is presented.

| 2θ Angle (°) | Description |

| 13.7 | Characteristic Diffraction Peak |

| 17.0 | Characteristic Diffraction Peak |

| 24.7 | Characteristic Diffraction Peak |

| Data is representative of a semicrystalline polyester containing naphthalene units and is for illustrative purposes. mdpi.com |

Crystal Packing, Hydrogen Bonding Networks, and Non-Covalent Interactions (e.g., π-π Stacking)

Hydrogen Bonding Networks: The most significant interactions in the crystal structure of dicarboxylic acids are the hydrogen bonds formed by the carboxylic acid groups. Typically, these groups form strong O-H···O hydrogen bonds, leading to the creation of dimers or extended chains and sheets. rsc.orgnih.gov For example, in the crystal structure of a co-crystal involving naphthalene-2,6-dicarboxylic acid, the acid and N-methylpyrrolidin-2-one molecules are linked by strong O-H···O hydrogen bonds. nih.gov In addition to these strong interactions, weaker C-H···O hydrogen bonds, where a hydrogen atom from the naphthalene ring interacts with a carbonyl oxygen, also play a crucial role in stabilizing the three-dimensional architecture. rsc.orgsci-hub.se These interactions can influence the formation of sheet-like structures. sci-hub.se

Table 2: Common Non-Covalent Interactions in Naphthalene Carboxylic Acids

| Interaction Type | Description | Typical Role in Crystal Packing |

| O-H···O | Strong hydrogen bond between carboxylic acid groups. | Forms dimers, chains, ribbons, and sheets. sci-hub.se |

| C-H···O | Weak hydrogen bond between a C-H bond (e.g., on the naphthalene ring) and an oxygen atom. | Stabilizes 2D and 3D networks. rsc.orgnih.gov |

| π-π Stacking | Attraction between the π-systems of adjacent naphthalene rings. | Contributes to the formation of stacked columns. researchgate.netnih.gov |

| C-H···π | Weak hydrogen bond between a C-H bond and the face of a π-system. | Assists in creating sheet-like structures. rsc.org |

Investigation of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism is critical in materials science and pharmaceuticals.

While direct studies on the polymorphic forms of this compound are not detailed in the search results, the phenomenon is well-documented in closely related compounds. For example, naphthalene-1,8-dicarboxylic anhydride (B1165640), which is derived from the corresponding acid, is known to exist in at least three different polymorphic forms. nih.govresearchgate.net Initially, two orthorhombic polymorphs were identified, crystallizing in the space groups Pbca and P2₁2₁2₁. nih.govresearchgate.net Later, a third, monoclinic polymorph (P2₁/c) was synthesized and characterized. nih.govresearchgate.net The discovery of these different forms highlights how variations in synthesis conditions (e.g., hydrothermal methods) can lead to different crystal packing arrangements. nih.gov The existence of polymorphism in such a similar derivative strongly suggests that this compound could also exhibit multiple polymorphic forms under different crystallization conditions.

Conformational Analysis and Ligand Geometry in Coordination Complexes

This compound, like other naphthalenedicarboxylic acid isomers, is a versatile ligand in coordination chemistry. Its two carboxylate groups can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to the formation of coordination polymers with diverse structures and dimensionalities (1D, 2D, or 3D). researchgate.netresearchgate.net

The geometry of the Naphthalene-1,7-dicarboxylate ligand is a key factor in determining the final structure of the coordination polymer. The rigid naphthalene backbone provides a defined separation and orientation of the carboxylate groups. This "rigid building block" approach is fundamental to crystal engineering. nih.gov The specific substitution pattern (1,7- in this case) dictates the angle between the carboxylate functional groups, which in turn influences the topology of the resulting metal-organic framework.

For example, studies on coordination polymers built from other isomers like naphthalene-1,4-dicarboxylic acid (H₂nda) show the formation of 3D networks. researchgate.net In one case, manganese ions linked by the nda²⁻ ligand formed a diamond-like topology. researchgate.net In uranyl-organic frameworks using 1,4-naphthalenedicarboxylic acid, structures ranging from 1D zigzag chains to 2D honeycomb grids and 3D polycatenated frameworks have been observed, demonstrating the structural diversity achievable. rsc.org The conformation of the carboxylate groups relative to the plane of the naphthalene ring is also a critical factor; they are often twisted out of the plane, as seen in diethyl naphthalene-1,4-dicarboxylate where the dihedral angles are significant. researchgate.net

Chiroptical Properties of Chiral Naphthalene Carboxylic Acid Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful tool for studying chiral molecules. While this compound itself is achiral, it can be used as a building block to synthesize chiral derivatives whose chiroptical properties can be investigated.

The study of chiral naphthalene derivatives is an active area of research. For instance, supramolecular aggregates formed from a chiral carboxylic acid-functionalized naphthalene diimide (NDI) exhibit strong circularly polarized luminescence (CPL). rsc.org The self-assembly of these molecules, driven by a combination of π-stacking and hydrogen bonding, leads to the formation of excimers that produce a broad emission band with high anisotropy factors. rsc.org

Theoretical and Computational Chemistry of Naphthalene 1,7 Dicarboxylic Acid

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Levels)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of Naphthalene-1,7-dicarboxylic acid. This theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps determine the molecule's electronic properties, such as its chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a propensity to absorb light at longer wavelengths.

For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene (B1677914) ring system, while the LUMO would also be located on the aromatic core, influenced by the electron-withdrawing carboxylic acid groups. The precise energy levels and their gap would be calculated using quantum chemical methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

In a typical DFT calculation, a functional, such as the popular B3LYP, is chosen along with a basis set (e.g., 6-31G* or larger sets like 6-311++G(d,p)) to approximate the exchange-correlation energy. These calculations can yield a variety of important data:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Determining HOMO-LUMO energies, ionization potential, electron affinity, and molecular electrostatic potential maps, which visualize charge distributions and predict sites for electrophilic or nucleophilic attack.

For instance, general quantum chemistry calculations for acid dissociation reactions of related compounds have been described using the DFT method with the B3LYP functional and basis sets like 6-311G(d) for structural optimization and 6-311++G(d,p) for energy calculations. researchgate.net However, specific data tables of these properties for this compound are not readily found in the surveyed literature.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT is excellent for understanding electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying the physical movements and conformational dynamics of larger systems or molecules over time.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a system. It is less computationally intensive than DFT and can be used to explore the potential energy surface of this compound, identifying stable conformers and rotational barriers, particularly concerning the carboxylic acid groups.

Molecular Dynamics (MD): MD simulations model the atomic motion of a molecule over time by solving Newton's equations of motion. For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with other molecules or surfaces, and to predict properties like diffusion coefficients. For example, MD simulations have been used to predict the crystal shape of naphthalene in solution. researchgate.netrsc.org

Computational Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting experimental spectra. For this compound, these techniques can simulate various types of spectra:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These theoretical spectra are crucial for assigning the vibrational modes observed in experimental FT-IR and Raman spectroscopy.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths. rsc.orgrsc.org This allows for the simulation of the UV-Vis absorption spectrum, helping to assign electronic transitions, such as those between the HOMO and LUMO. The calculated maximum absorption wavelength is directly related to the HOMO-LUMO gap. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

While these methods are standard, specific simulated spectra for this compound are not available in the reviewed literature.

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, decomposition, or its role in chemical reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products.

For example, ab initio calculations have been used to study the reaction pathway of cyclization in the related Naphthalene-1,8-dicarboxylic acid, identifying a transition state where intramolecular proton transfer is concerted with the formation of the anhydride (B1165640). rsc.org Similar computational approaches could be applied to understand potential intramolecular interactions in this compound, such as internal proton transfer, which can be suggested by molecular mechanics calculations. researchgate.net

Theoretical Evaluation of Charge Transfer Processes

This compound, with its electron-rich aromatic system and electron-withdrawing carboxyl groups, has the potential for interesting charge transfer (CT) properties. Theoretical methods can evaluate both intramolecular and intermolecular charge transfer.

Intramolecular Charge Transfer: This refers to the transfer of electron density from one part of the molecule to another upon electronic excitation. TD-DFT calculations can characterize the nature of excited states, determining if they have significant CT character by analyzing the molecular orbitals involved in the transition.

Intermolecular Charge Transfer: This occurs between the molecule and another entity, forming a CT complex. Such interactions are critical in the formation of organic electronic materials. Computational studies, often using constrained DFT, can model the interaction between this compound (as a potential donor or acceptor) and other molecules, predicting the geometry and electronic properties of the resulting complex. nih.gov Studies on related naphthalenediimides show that they can form ground-state charge-transfer complexes with electron-rich aromatic solvents. rsc.org

Advanced Applications and Materials Science of Naphthalene 1,7 Dicarboxylic Acid

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique geometry of the 1,7-NDCA ligand, with its angled disposition of carboxylate groups, provides a versatile building block for creating complex and porous structures. This has led to extensive research into its use in MOFs and coordination polymers, which are crystalline materials constructed from metal ions or clusters linked together by organic molecules.

The synthesis of MOFs and coordination polymers using naphthalenedicarboxylic acid (NDC) linkers, including 1,7-NDCA, is typically achieved through solvothermal or hydrothermal methods. researchgate.netnih.gov These methods involve heating a mixture of a metal salt and the NDC linker in a solvent, often N,N-dimethylformamide (DMF), to induce the self-assembly of the crystalline framework. nih.govrsc.org The choice of metal, solvent, and reaction conditions such as temperature and time can significantly influence the resulting structure. rsc.orgnih.gov

For instance, the solvothermal reaction of various metal salts (M = Co(II), Mn(II), Ni(II), and Zn(II)) with 4-aminonaphthalene-2,6-dicarboxylic acid and auxiliary ligands has produced a range of 2D and 3D coordination polymers. acs.org Similarly, lanthanide-based MOFs have been synthesized using 2,6-naphthalenedicarboxylate under solvothermal conditions, resulting in three-dimensional structures with varying coordination numbers and topologies. rsc.org The synthesis of nickel-based MOFs using 2,6-naphthalenedicarboxylic acid has also been reported, yielding a green product that can be used as a filler in mixed-matrix membranes. acs.orgnih.gov

The design of these materials can be further tailored by introducing functional groups onto the naphthalene (B1677914) core of the dicarboxylic acid linker. This functionalization can alter the properties of the resulting MOF, such as its porosity and gas adsorption capabilities.

Interactive Table: Synthesis Conditions for NDCA-based MOFs

| MOF/Coordination Polymer | Metal Source | Ligand(s) | Solvent | Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|---|

| SLUG-49, -50, -51, -52 | Ln(NO3)3·xH2O (Ln = La, Nd, Eu, Gd) | 2,6-NDC | DMF | 110-125 | 3 days | rsc.org |

| Y-NDC MOFs 1–6 | YCl3 or Y(NO3)3·6H2O | 2,6-NDC-H2, various modulators | DMF | 120 | - | nih.govfrontiersin.org |

| NiNDC | NiCl2·6H2O | 2,6-NDC | DMF/Methanol (B129727) | 120 then 80 | 24h then 24h | acs.orgnih.gov |

| Co-based MOF (CN-R) | Cobalt(II) nitrate | 2,6-NDC | DMF | - | - | nih.gov |

The use of naphthalenedicarboxylic acid isomers as linkers leads to a remarkable structural diversity in the resulting MOFs and coordination polymers. researchgate.net The specific geometry of the linker, combined with the coordination preferences of the metal ion, dictates the final topology of the framework. researchgate.netrsc.org

For example, studies on lanthanide MOFs with 2,6-naphthalenedicarboxylate have revealed three distinct topologies, with lanthanide coordination numbers ranging from seven to nine. rsc.org The flexibility of the coordination environment of lanthanide ions contributes to this structural variety. rsc.org Similarly, the use of different modulators in the synthesis of Y(III) MOFs with 2,6-naphthalenedicarboxylic acid has led to the isolation of six different framework structures, each with unique coordination, solvation, and void space characteristics. nih.govfrontiersin.org

The resulting networks can range from one-dimensional chains to complex three-dimensional frameworks with various topological classifications. acs.orgresearchgate.netglobethesis.com For instance, two new transition metal coordination complexes synthesized with naphthalene-1,4-dicarboxylic acid exhibited a 3D network with a diamond-like topology and another complex structure. researchgate.net This structural diversity is a key factor in tuning the properties of these materials for specific applications. researchgate.net

The porous nature of many NDCA-based MOFs makes them promising candidates for gas sorption, storage, and separation. researchgate.netrsc.orgrmutsb.ac.th The size, shape, and chemical environment of the pores can be tailored to selectively adsorb certain gases. rsc.org

MOFs have been identified as a promising method for increasing the storage capacity of natural gas (methane). rmutsb.ac.thunderstandingnano.commdpi.com The high surface area and tunable porosity of MOFs allow for significant methane (B114726) uptake at moderate pressures. rmutsb.ac.thresearchgate.net Some flexible MOFs exhibit a "stepped" adsorption process, where the pores expand to accommodate gas molecules, leading to a higher usable capacity. understandingnano.com

In addition to storage, NDCA-based MOFs are being explored for gas separation. For example, a nickel-naphthalene tetrazole-based MOF has been incorporated as a filler in polycarbonate membranes to improve CO2 and H2 separation. acs.orgnih.gov The introduction of functional groups into the NDC linker can enhance the selectivity of the MOF for specific gases like CO2. rsc.org For instance, functionalized MOF-205 derivatives showed enhanced H2 adsorption and CO2 uptake compared to the parent MOF. rsc.org

Interactive Table: Gas Adsorption Properties of Functionalized MOF-205 Derivatives

| MOF | Functional Group | BET Surface Area (m²/g) | H₂ Adsorption Trend | CO₂/N₂ IAST Selectivity | CO₂/CH₄ IAST Selectivity | Reference |

|---|---|---|---|---|---|---|

| MOF-205 | None | 4460 | Lowest | - | - | rsc.org |

| MOF-205-NO₂ | Nitro | 3980 | Higher than MOF-205 | - | - | rsc.org |

| MOF-205-NH₂ | Amino | 4330 | Higher than MOF-205-NO₂ | - | - | rsc.org |

| MOF-205-OBn | Benzyloxy | 3470 | Highest | 6.5 | 2.7 | rsc.org |

The well-defined and tunable structures of NDCA-based MOFs make them attractive as heterogeneous catalysts. rsc.orgacs.org The metal nodes can act as active catalytic sites, and the porous framework allows for the diffusion of reactants and products. acs.org

The inherent luminescence of naphthalenedicarboxylic acid linkers and the potential for ligand-to-metal charge transfer make NDCA-based MOFs excellent candidates for luminescent materials and chemical sensors. researchgate.netrsc.orgbohrium.comrsc.orgresearchgate.netosti.gov The luminescence can originate from the organic linker, the metal ion, or guest molecules within the pores. bohrium.comrsc.orgnih.gov

Lanthanide-based MOFs are particularly noteworthy for their luminescent properties. rsc.org For instance, a Eu(III)-based MOF with a 2,6-naphthalenedicarboxylate linker exhibits a sharp red-orange luminescence. rsc.org The rigid structure of the MOF can enhance the emission intensity by reducing non-radiative decay pathways. researchgate.net

These luminescent properties can be harnessed for sensing applications. bohrium.com The presence of an analyte can cause a change in the luminescence of the MOF through various mechanisms, such as quenching or enhancement of the emission. bohrium.com For example, a cadmium-based MOF has been shown to be a highly sensitive fluorescent sensor for nitrobenzene (B124822) and specific metal ions like Ca²⁺ or Co²⁺. rsc.org Another study reported two Cd(II)-based MOFs that can act as difunctional fluorescence sensors for Fe³⁺ and enrofloxacin. researchgate.net The design of these sensors can be fine-tuned by modifying the linker or the metal center. nih.gov

The synthesis of MOFs can be controlled and modified through the use of modulators, which are typically monocarboxylic acids that compete with the dicarboxylic acid linker during framework formation. rsc.orgnih.govrsc.org This competition can influence the crystallinity, particle size, and defect density of the resulting MOF. acs.orgrsc.orgnih.govresearchgate.netnih.gov

In the synthesis of zirconium-based MOFs like UiO-66, using modulators such as benzoic acid can increase the crystal size and surface area. researchgate.net However, it can also introduce defects, such as missing linkers or metal clusters, which can in turn reduce the thermal stability of the material. acs.orgresearchgate.net The density of these defects can be tuned by adjusting the concentration of the modulator. researchgate.net

Defect engineering has emerged as a powerful tool to tailor the properties of MOFs for specific applications. researchgate.netrsc.org The introduction of defects can create open coordination sites, enhance porosity, and modify the electronic properties of the material. rsc.org For example, creating missing-linker defects in the highly stable UiO-66 MOF has been shown to drastically enhance its ability to adsorb uranyl ions from acidic media. rsc.org Understanding and controlling the formation of defects through the use of modulators is therefore crucial for the rational design of functional MOFs. nih.gov

Supramolecular Assemblies and Self-Assembly Phenomena

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. Naphthalene-1,7-dicarboxylic acid, with its rigid aromatic core and hydrogen-bonding carboxylic acid functionalities, is a promising building block for the construction of complex supramolecular architectures.

Directed Self-Assembly via Non-Covalent Interactions

The self-assembly of this compound is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid groups can form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. The planar naphthalene rings tend to stack on top of each other, driven by attractive van der Waals forces, further stabilizing the resulting supramolecular structures.

While specific studies on the self-assembly of pure this compound are limited, research on related naphthalenediimide (NDI) derivatives highlights the power of hydrogen bonding in directing the self-assembly process. These studies show that the incorporation of functional groups capable of hydrogen bonding, such as amides, ureas, and carboxylic acids, can lead to the formation of a wide array of soft materials, including gels, liquid crystals, and vesicles. This suggests that the strategic functionalization of this compound could provide a versatile platform for the programmed assembly of novel functional materials.

Host-Guest Chemistry and Inclusion Complexes

The rigid and aromatic nature of the naphthalene core makes this compound and its derivatives potential candidates for host-guest chemistry. These molecules can form cavities or clefts capable of encapsulating smaller guest molecules, leading to the formation of inclusion complexes. This encapsulation can alter the physical and chemical properties of both the host and the guest, with potential applications in areas such as drug delivery, sensing, and catalysis.

Studies on other naphthalene-based macrocycles have demonstrated their ability to bind cationic guests within their cavities with high association constants. rsc.org The formation of these host-guest complexes is often driven by a combination of electrostatic interactions, hydrogen bonding, and π-π interactions. Although direct research on the host-guest chemistry of this compound is not widely reported, its structural features suggest a similar potential for forming stable inclusion complexes with suitably sized and functionalized guest molecules. The formation of such complexes can be confirmed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Design of Chiral Supramolecular Systems

The creation of chiral supramolecular systems from achiral building blocks is a significant challenge in materials science with implications for enantioselective catalysis, separation, and chiroptical devices. While this compound itself is achiral, it can be a component in the design of chiral supramolecular assemblies.

Polymer Science and High-Performance Materials

The incorporation of rigid aromatic units like the naphthalene moiety into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. This compound, as a difunctional monomer, can be utilized in the synthesis of high-performance polyesters and polyamides through polycondensation reactions.

Utilization as Monomers in Polyester (B1180765) and Polyamide Synthesis

This compound can serve as a monomer in step-growth polymerization to produce polyesters and polyamides. In polyester synthesis, it is reacted with a diol, while in polyamide synthesis, it is reacted with a diamine. The resulting polymers possess a repeating unit that includes the rigid naphthalene-1,7-diyl moiety.

The synthesis of polyesters from various aromatic dicarboxylic acids, including isomers of naphthalenedicarboxylic acid, is a common industrial practice. acs.orgnih.gov For instance, polyethylene (B3416737) naphthalate (PEN), produced from 2,6-naphthalenedicarboxylic acid, exhibits superior properties compared to polyethylene terephthalate (B1205515) (PET). Similarly, polyamides, such as the aramid fibers Kevlar and Nomex, derive their exceptional strength and thermal stability from the presence of aromatic rings in their backbones. researchgate.net While specific industrial-scale production of polymers from this compound has not been widely reported, laboratory-scale syntheses have demonstrated its viability as a monomer. nih.gov

Table 1: Examples of Polymer Synthesis Utilizing Naphthalene Dicarboxylic Acid Isomers

| Polymer Type | Naphthalene Dicarboxylic Acid Isomer | Co-monomer(s) | Key Findings |

| Copolyester | 1,4-Naphthalenedicarboxylic acid (1,4-NDA) | Terephthalic acid, Ethylene glycol, Neopentyl glycol | Introduction of 1,4-NDA did not significantly enhance the glass transition temperature (Tg). acs.org |

| Copolyester | 2,6-Naphthalenedicarboxylic acid (2,6-NDA) | Terephthalic acid, Ethylene glycol, Neopentyl glycol | The Tg of the copolyesters increased linearly with the increase in the content of 2,6-NDA. acs.org |

| Poly(ester amide)s | 2,7-bis(4-aminobenzoyloxy)naphthalene | Various aromatic dicarboxylic acids | Resulting polymers exhibited good solubility and high thermal stability. nih.gov |

| Polyester | 2,7-Naphthalenedicarboxylate | Ethylene glycol | Resulting polymer (poly(ethylene 2,7-naphthalate)) showed a significantly higher Tg (121.8 °C) compared to PET. iastate.edu |

Influence on Thermal Stability and Mechanical Properties of Polymers

The inclusion of the rigid and bulky this compound monomer into a polymer chain is expected to have a significant impact on the material's properties. The rigidity of the naphthalene unit restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability. This is a well-documented effect for other isomers of naphthalenedicarboxylic acid. For example, polyesters based on 2,6- and 2,7-naphthalenedicarboxylic acid exhibit higher Tg values and enhanced thermal stability compared to their terephthalic acid-based counterparts. acs.orgiastate.edu

The enhanced intermolecular interactions, including π-π stacking between the naphthalene rings, can also lead to an increase in the mechanical strength and modulus of the resulting polymers. The specific substitution pattern of the 1,7-isomer may lead to unique packing arrangements in the solid state, which could translate to distinct mechanical properties compared to polymers derived from other isomers. While detailed experimental data for polymers synthesized from this compound is scarce, the general principles of polymer chemistry suggest that its incorporation would lead to materials with high performance characteristics suitable for demanding applications.

Organic Electronics and Functional Materials

The unique electronic and structural characteristics of naphthalene derivatives, including this compound, make them promising candidates for the development of organic electronic devices and other functional materials.

Application in Organic Electronic Devices

Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability. nih.gov The rigid and planar structure of the naphthalene core, combined with its large π-electron conjugated system, contributes to high quantum yields and excellent photostability, which are crucial properties for organic electronic devices. nih.govresearchgate.net These characteristics make them suitable for a variety of applications where robust and efficient electronic materials are required. nih.gov

Components in Dye-Sensitized Solar Cells (DSSC)

Naphthalene dicarboxylic acids are utilized as components in the development of dyes for dye-sensitized solar cells (DSSCs). In one study, new naphthalenediimides (NDIs) were synthesized and used as dyes in DSSCs. The efficiency of these solar cells was found to be influenced by the electronic and structural characteristics of the NDIs. d-nb.info Specifically, NDIs with broader absorption bands shifted towards the red end of the spectrum, high molar extinction coefficients (Ƹ), and strong adsorption onto the anode surface exhibited better cell performance. d-nb.info

Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the performance of dyes based on 1,4-naphthalene dicarboxylic acid in DSSCs. niscpr.res.inniscpr.res.in These studies investigate donor-π-acceptor (D-π-A) organic dyes where a triphenylamine (B166846) (TPA) group acts as the electron donor and a nitro or cyano group serves as the electron acceptor. niscpr.res.inniscpr.res.in The calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with other parameters like light-harvesting efficiency and electron injection free energy, help in assessing the suitability of these dyes for electron injection and regeneration in DSSCs. niscpr.res.inniscpr.res.in

| Parameter | Significance in DSSCs |

| HOMO Level | Affects the dye regeneration process by the electrolyte. |

| LUMO Level | Influences the electron injection from the dye to the semiconductor (e.g., TiO2). |

| Absorption Spectrum | Determines the range of sunlight the dye can capture. |

| Molar Extinction Coefficient (Ƹ) | A measure of how strongly the dye absorbs light at a given wavelength. |

Role as a Key Chemical Intermediate in Complex Organic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules, leveraging its defined structure and reactive carboxylic acid groups.

Synthesis of Complex Substituted Naphthalene Derivatives

The dicarboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a valuable precursor for complex substituted naphthalene derivatives. The carboxylic acid groups can be converted into other functional groups, enabling the construction of intricate molecular architectures. For instance, the synthesis of naphthalimide-based dyes for DSSCs has been achieved using a D–A–π–A design, where a carbazole (B46965) donor and a naphthalimide auxiliary acceptor are key components. researchgate.net The synthesis often involves multiple steps, starting from naphthalene derivatives and incorporating various spacers and acceptor units. researchgate.net

Precursors for Fluorescent Probes, Dyes, and Pigments

Naphthalene derivatives are widely recognized for their unique photophysical and chemical properties, making them ideal precursors for fluorescent probes, dyes, and pigments. nih.govresearchgate.net Their rigid planar structure and large π-electron conjugation result in high quantum yields and excellent photostability. researchgate.net This makes them highly suitable for applications in fluorescence-based sensing and imaging. nih.govresearchgate.net For example, fluorescent probes based on naphthalene derivatives have been developed for the detection of metal ions. nih.gov The synthesis of these probes often involves modifying the naphthalene core with specific chelating agents that can bind to the target analyte, leading to a change in the fluorescence signal. nih.gov

Nanomaterials Synthesis and Engineering

This compound and its derivatives are employed in the synthesis and engineering of nanomaterials. The rigid structure of the naphthalene unit can be used to create well-defined and stable nanostructures. Although specific research on this compound in this area is not extensively detailed in the provided results, the general use of naphthalene dicarboxylic acids as ligands in the formation of metal-organic frameworks (MOFs) suggests its potential. MOFs are a class of crystalline materials with porous structures, and the geometry of the organic linker, such as a naphthalene dicarboxylic acid, plays a crucial role in determining the final architecture and properties of the nanomaterial.

Functionalization and Derivatization Studies of Naphthalene 1,7 Dicarboxylic Acid

Introduction of Diverse Functional Groups on the Naphthalene (B1677914) Backbone

The introduction of diverse functional groups onto the naphthalene backbone of naphthalene-1,7-dicarboxylic acid is a key strategy for modulating its electronic and steric properties. This can be achieved through various synthetic methodologies, including electrophilic substitution and nucleophilic substitution reactions. For instance, nitration, halogenation, and sulfonation reactions can introduce nitro, halo, and sulfonic acid groups, respectively, onto the naphthalene ring system. The positions of these substitutions are directed by the existing carboxylic acid groups and the reaction conditions employed.

Furthermore, the carboxylic acid groups themselves can serve as handles for further functionalization. They can be converted to esters, amides, or other derivatives, which in turn can participate in a variety of chemical transformations. This versatility allows for the synthesis of a wide array of substituted this compound derivatives with potential applications in diverse fields.

Synthesis of Naphthalene Dicarboxylimide and Anhydride (B1165640) Derivatives

The conversion of this compound into its corresponding dicarboxylimide and anhydride derivatives represents a significant area of research, primarily aimed at creating building blocks for polymers and functional dyes.

Naphthalene Dicarboxylimide Derivatives: The synthesis of naphthalene dicarboxylimides typically involves a two-step process. First, the dicarboxylic acid is converted to its dianhydride. Subsequently, the dianhydride is reacted with a primary amine or ammonia (B1221849) to form the imide ring. This reaction is often carried out at elevated temperatures in a high-boiling solvent like acetic acid. beilstein-journals.org The choice of the amine reactant is critical as it determines the nature of the substituent at the imide nitrogen, thereby influencing the solubility, electronic properties, and self-assembly behavior of the resulting dicarboxylimide. Unsymmetrical imide synthesis approaches have also been employed to create intermediate derivatives with primary amino groups, which are readily soluble in organic solvents. lmaleidykla.lt

Naphthalene Dianhydride Derivatives: Naphthalene-1,7-dicarboxylic anhydride can be synthesized from the corresponding dicarboxylic acid through dehydration, typically by heating with a dehydrating agent such as acetic anhydride. Another method involves the dehydrogenation of a dihydro-naphthalic anhydride precursor using sulfur. orgsyn.org The resulting anhydride is a versatile intermediate for the synthesis of naphthalimides and other derivatives. Hydrothermal synthesis has also been employed to produce different polymorphs of naphthalic anhydrides. nih.govresearchgate.net

The table below summarizes the synthesis of some naphthalene diimide and anhydride derivatives.

| Derivative | Starting Material | Reagents and Conditions | Reference |

| N-hexyl-1,2,3,4-naphthalenediimide | 1,2,3,4-Naphthalenetetracarboxylic acid/anhydride mixture | Hexylamine, refluxing acetic acid | beilstein-journals.org |

| N-phenyl-1,2,3,4-naphthalenediimide | 1,2,3,4-Naphthalenetetracarboxylic acid/anhydride mixture | Aniline, refluxing acetic acid | beilstein-journals.org |

| 1,2-Naphthalic anhydride | 3,4-Dihydro-1,2-naphthalic anhydride | Sulfur, heated to 230-235°C, then 250°C | orgsyn.org |

Preparation of Aminonaphthalene, Hydroxynaphthalene, and other Substituted Dicarboxylic Acid Derivatives

The synthesis of aminonaphthalene and hydroxynaphthalene dicarboxylic acid derivatives introduces key functional groups that can significantly alter the properties of the parent molecule, opening up avenues for new applications.

Aminonaphthalene Dicarboxylic Acid Derivatives: The introduction of an amino group can be achieved through various methods. One common approach is the reduction of a corresponding nitro-substituted naphthalene dicarboxylic acid. Another method involves the reaction of a cyano-substituted naphthalenesulfonic acid with a caustic alkali at elevated temperatures. google.com For instance, 1-aminonaphthalene-8-carboxylic acid can be synthesized by heating the sodium salt of 8-cyannaphthalene-1-sulfonic acid with milk of lime. google.com These amino derivatives are valuable intermediates for the synthesis of dyes and fluorescent probes.

Hydroxynaphthalene Dicarboxylic Acid Derivatives: Hydroxylated naphthalene dicarboxylic acids are often prepared through alkali fusion of the corresponding sulfonated naphthalene dicarboxylic acids. google.com For example, 6-hydroxynaphthalene-1-carboxylic acid can be obtained from 1-carboxynaphthalene-6-sulphonic acid via this method. google.com These hydroxy derivatives are of interest for the synthesis of high-performance polymers like Vectran, which is a liquid-crystal polymer produced from 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid. wikipedia.org

Other Substituted Dicarboxylic Acid Derivatives: A variety of other substituted naphthalene dicarboxylic acids have been synthesized. For instance, the oxidation of dimethylnaphthalene in the presence of metal catalysts can yield naphthalene dicarboxylic acids. google.com Furthermore, methods have been developed for preparing otherwise difficult-to-access aromatic dicarboxylic acids through thermal disproportionation of potassium salts of aromatic monocarboxylic acids. orgsyn.orgorgsyn.org

The table below provides examples of substituted naphthalene dicarboxylic acid derivatives and their synthetic routes.

| Derivative | Starting Material | Synthetic Route | Reference |

| 1-Aminonaphthalene-8-carboxylic acid | 8-Cyannaphthalene-1-sulfonic acid salt | Heating with milk of lime | google.com |

| 6-Hydroxynaphthalene-1-carboxylic acid | 1-Carboxynaphthalene-6-sulphonic acid | Alkali fusion | google.com |

| 2,6-Naphthalenedicarboxylic acid | Dimethylnaphthalene | Oxidation with oxygen in the presence of cobalt and manganese catalysts | google.com |

Stereochemical Investigations of Derivatized Compounds

The introduction of chiral centers or the existence of atropisomerism in derivatized naphthalene-1,7-dicarboxylic acids brings the element of stereochemistry to the forefront. The spatial arrangement of atoms in these molecules can have a profound impact on their biological activity and material properties.

For instance, the functionalization of the naphthalene core can lead to the formation of chiral derivatives, particularly when asymmetric reagents or catalysts are employed. The resulting enantiomers or diastereomers may exhibit different pharmacological profiles or self-assembly behaviors. The determination of the absolute configuration of these stereoisomers is crucial and is often accomplished using techniques such as X-ray crystallography and circular dichroism spectroscopy.

In the context of derivatized naphthalimides, the substituents on the imide nitrogen can introduce chiral centers. The stereochemistry of these centers can influence the way the molecules interact with biological targets or pack in the solid state. While specific stereochemical investigations on this compound derivatives are not extensively detailed in the provided context, the principles of stereochemistry are fundamental to the broader field of organic chemistry and are applicable to these compounds. cbseacademic.nic.in For example, the study of chiral amino acid-functionalized naphthalenediimides has demonstrated the importance of stereochemistry in controlling the structure and properties of metal-organic frameworks. acs.org

Mechanistic and Kinetic Investigations Involving Naphthalene 1,7 Dicarboxylic Acid

Reaction Mechanisms in Synthetic Pathways (e.g., Oxidation, Esterification, Carboxylation)

The synthesis of naphthalene (B1677914) dicarboxylic acids, including the 1,7-isomer, involves several key types of chemical reactions. The mechanisms of these reactions are crucial for optimizing yields and purity.

Oxidation:

Oxidation is a fundamental method for creating naphthalene carboxylic acids from precursors like alkylnaphthalenes. For instance, dimethylnaphthalenes can be oxidized to their corresponding dicarboxylic acids using oxygen from the air, in the presence of an acetic acid solvent and metal catalysts like cobalt and manganese, with bromine acting as a reaction initiator. google.com The reaction temperature for this liquid-state oxidation is typically maintained between 155 to 180°C. google.com

A related and well-studied pathway is the oxidation of acenaphthene (B1664957) to produce naphthalene-1,8-dicarboxylic acid (naphthalic acid). This process can proceed through an intermediate, acenaphthenequinone (B41937). google.com The quinone is formed by treating acenaphthene with oxidizing agents such as sodium bichromate in acetic acid. orgsyn.org The resulting acenaphthenequinone can then be further oxidized to naphthalic acid. google.com For example, a sample of acenaphthenequinone can be oxidized by heating it with a sodium hypochlorite (B82951) (NaOCl) solution and sodium hydroxide (B78521) (NaOH). google.com

Esterification:

The esterification of naphthalene dicarboxylic acids is a key process for producing valuable diesters, which are used in the synthesis of polyester (B1180765) fibers. google.com However, direct esterification of naphthalene dicarboxylic acids with lower alcohols like methanol (B129727) often results in low yields (less than 50%) under conventional conditions, partly because the diacid has low solubility in the alcohol. google.com

To overcome this, improved methods have been developed. One approach involves using a solubilizer. Research has shown that adding a substituted naphthalene, such as the target diester itself (e.g., 2,6-dicarbomethoxynaphthalene), can significantly increase the conversion of the diacid. google.com The process typically involves heating the naphthalene dicarboxylic acid with an alcohol (like methanol) and an acid catalyst (like sulfuric acid) at elevated temperatures. google.com Different catalysts have been explored to optimize this reaction. For the esterification of 2,6-naphthalene dicarboxylic acid with methanol, catalysts like ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have been identified as effective. researchgate.netresearchgate.net

The following table summarizes optimal conditions found for the esterification of 2,6-naphthalene dicarboxylic acid, providing insight into the conditions that could be applicable to the 1,7-isomer.

| Catalyst | Reaction Temperature | Catalyst Mass % (to diacid) | Reaction Time | Methanol to Diacid Mass Ratio | Conversion Rate | Source |

|---|---|---|---|---|---|---|

| Ammonium Molybdate | 190°C | 1% | 0.5 h | 6:1 | 95.03% | researchgate.net |

| Sodium Tungstate | 215°C | 3% | 3 h | 6:1 | 92.80% | researchgate.net |

Carboxylation:

Carboxylation involves the introduction of a carboxyl group onto a molecule. While not a primary route to existing naphthalene dicarboxylic acids, it is a key reaction in their synthesis from other precursors. For example, the thermal disproportionation of potassium naphthoates (salts of naphthalene monocarboxylic acids) under carbon dioxide pressure can yield dipotassium (B57713) naphthalenedicarboxylates and naphthalene. orgsyn.org This method has been successfully used to prepare 2,6-naphthalenedicarboxylic acid from potassium α- or β-naphthoate. orgsyn.org Another example is the carboxylation of an alkali salt of 2-oxynaphthalene-5-carboxylic acid by heating it with carbonic acid under pressure to produce 2-oxynaphthalene-3,5-dicarboxylic acid. google.com

Studies of Intermolecular and Intramolecular Proton Transfer Processes

Proton transfer is a fundamental process in many chemical reactions involving carboxylic acids. In naphthalene dicarboxylic acids, both intermolecular (between molecules) and intramolecular (within the same molecule) proton transfers can occur and influence reaction mechanisms.

A prominent example of intramolecular proton transfer is observed in the spontaneous cyclization of Naphthalene-1,8-dicarboxylic acid in an acidic aqueous solution to form its corresponding anhydride (B1165640). rsc.org Ab initio computational studies of this reaction pathway show a transition state where an intramolecular proton transfer from one carboxylic acid group occurs in concert with the alignment of the oxygen from the other carboxyl group toward the carbonyl carbon. rsc.org This is followed by dehydration to yield the anhydride. rsc.org

Molecular mechanics calculations on other naphthalene dicarboxylic acid isomers have also suggested that they can adopt conformations that allow for internal proton transfer from a carboxy group on one part of the molecule to the aromatic ring system, which may complicate reaction mechanisms like pyrolysis. researchgate.net Such internal hydrogen bonding and proton transfer can play a significant role in the reactivity and physical properties of these compounds. researchgate.net

While these specific studies focus on the 1,8-isomer, the principles of intramolecular proton transfer and hydrogen bonding are relevant to other isomers like Naphthalene-1,7-dicarboxylic acid, depending on the spatial proximity of the two carboxylic acid groups.

Biotransformation and Biodegradation Pathways of Naphthalene Dicarboxylic Acids

Naphthalene and its derivatives are subject to microbial degradation in the environment. The biodegradation of the parent compound, naphthalene, has been extensively studied and typically proceeds through the formation of dihydroxylated intermediates.

Microorganisms like Pseudomonas species initiate naphthalene degradation by using a multicomponent enzyme called naphthalene dioxygenase. This enzyme oxidizes naphthalene to cis-naphthalene dihydrodiol, which is then converted to 1,2-dihydroxynaphthalene. nih.gov The aromatic ring is subsequently cleaved, and the molecule is broken down further into compounds like salicylaldehyde (B1680747) and pyruvate, which can enter the cell's central metabolic pathways. nih.gov

Some bacteria exhibit different initial steps. For example, the thermophilic bacterium Bacillus thermoleovorans degrades naphthalene by first forming 2,3-dihydroxynaphthalene. nih.govnih.govethz.ch The metabolic pathway in this organism also produces intermediates such as 2-carboxycinnamic acid and phthalic acid. nih.gov

While the direct biodegradation of this compound is not extensively documented, related compounds are known to be products of biotransformation. Naphthoic acids can be formed as by-products during the microbial degradation of other polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and anthracene. nih.gov Furthermore, some bacteria can transform impurities found in crude naphthalene dicarboxylic acid preparations. For instance, Pseudomonas sp. HN-72 can biotransform 2-formyl-6-naphthoic acid into 2,6-naphthalene dicarboxylic acid, a process that can be used for purification. nih.gov

The table below outlines key enzymes and intermediates in the established biodegradation pathways of naphthalene, which represent the foundational steps for the breakdown of more complex naphthalene derivatives.

| Organism Type | Key Initial Enzyme | Initial Product | Key Intermediates | Source |

|---|---|---|---|---|

| Pseudomonas sp. | Naphthalene 1,2-dioxygenase | cis-Naphthalene dihydrodiol | 1,2-Dihydroxynaphthalene, Salicylaldehyde, Salicylate | nih.govethz.ch |

| Bacillus thermoleovorans | Naphthalene 2,3-dioxygenase | 2,3-Dihydroxynaphthalene | 2-Carboxycinnamic acid, Phthalic acid, Benzoic acid | nih.govnih.gov |

The gut microbiota also plays a role in the biotransformation of environmental pollutants, including nitro-polycyclic aromatic hydrocarbons, through reactions like reduction and hydrolysis. acs.org This highlights the broad capacity of microorganisms to metabolize complex aromatic structures.

Future Perspectives and Emerging Research Avenues for Naphthalene 1,7 Dicarboxylic Acid

Integration in Multifunctional Hybrid Materials

The use of naphthalenedicarboxylic acids as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) is a well-established field. researchgate.net These materials are prized for their tunable porosity, high surface area, and diverse functionalities, with applications in gas storage, separation, and sensing. rsc.org Research has demonstrated that the geometry of the NDA ligand is a critical determinant of the final framework topology and properties. researchgate.net

For instance, studies on indium-oxide organic frameworks have shown that the 2,7-naphthalenedicarboxylate (2,7-NDC) anion, which has its carboxyl groups in a cis-like configuration, promotes the formation of chains of connected pentagonal bipyramidal InO₆(OH₂) units. researchgate.net This contrasts with frameworks built from other isomers. researchgate.net This precedent strongly suggests that the unique geometry of Naphthalene-1,7-dicarboxylic acid could direct the self-assembly of novel MOF and CP architectures with unprecedented topologies and properties. Future research will likely focus on synthesizing and characterizing these new hybrid materials, exploring their potential for selective gas adsorption, as functional fillers in mixed-matrix membranes, or as platforms for drug delivery. acs.org The asymmetric nature of the 1,7-linker could lead to the formation of non-centrosymmetric structures, which are highly sought after for applications in nonlinear optics and ferroelectricity.

Rational Design for Advanced Catalytic Systems

These findings open a clear research avenue for this compound. By incorporating it as a primary linker, or by first functionalizing its naphthalene (B1677914) core with catalytic moieties (e.g., amino, sulfonyl, or hydroxyl groups), a new class of catalysts could be developed. The rational design of such systems would involve leveraging the specific stereochemistry of the 1,7-isomer to create unique active site environments. Future work could explore these novel materials for a range of organic transformations, electrocatalysis (e.g., for CO₂ reduction or the oxygen evolution reaction), and photocatalysis, where the naphthalene unit can also serve as a photosensitizer.

Exploration of Green Chemistry Approaches in Synthesis

The conventional synthesis of naphthalenedicarboxylic acids often involves multi-step processes, including the oxidation of corresponding dialkylnaphthalenes, which can require harsh conditions, heavy metal catalysts, and generate significant waste. google.com For example, the preparation of 2,6-NDA has been achieved through methods like the thermal disproportionation of potassium naphthoates at high temperatures (400–430°C) or the oxidation of 2-methyl-6-acetylnaphthalene with nitric acid at 200°C. orgsyn.org

A key future perspective for this compound is the development of more sustainable and environmentally benign synthesis routes. This research could explore several green chemistry principles:

Catalytic C-H Activation: Direct carboxylation of naphthalene or its derivatives at the 1 and 7 positions using CO₂ as a C1 source would be an ideal, atom-economical route.

Biocatalysis: Engineering enzymes to perform selective oxidation of a suitable precursor, such as 1,7-dimethylnaphthalene, could offer a highly selective and green alternative to traditional chemical oxidation.

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force to drive reactions, have shown promise for synthesizing other polyaromatic compounds and could be adapted for NDA synthesis, reducing solvent waste and energy consumption.

Development of Smart Materials Responsive to External Stimuli

Naphthalene-based scaffolds are at the core of many advanced smart materials. In particular, naphthalenediimides (NDIs), which can be synthesized from naphthalenetetracarboxylic acids, are renowned for their excellent electron affinity and stability, making them ideal for stimuli-responsive systems. acs.org Recent research has produced NDI-based MOFs that exhibit reversible photochromism (color change upon light irradiation) and vaporchromism (color change upon exposure to chemical vapors like amines). acs.orgacs.org These properties are being harnessed for applications such as erasable inks, information encryption, and chemical sensing. acs.org

While most research has focused on the symmetric 1,4,5,8-naphthalenediimide core, the existence of this compound implies the potential for creating novel, asymmetric NDI derivatives. The unique electronic and steric properties resulting from the 1,7-substitution pattern could lead to smart materials with distinct responses to external stimuli such as light, electricity, pH, or specific analytes. acs.org Future research could involve the synthesis of these new NDI building blocks and their incorporation into polymers or MOFs to create next-generation sensors and actuators with tailored sensitivities and response characteristics.

Deepening Understanding of Structure-Property Relationships through Advanced Characterization

A profound understanding of the relationship between a molecule's structure and its resulting material properties is fundamental to rational design. For this compound, this involves a synergistic application of advanced characterization and computational techniques.

Advanced Characterization:

Single-Crystal X-ray Diffraction: This remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms. For MOFs derived from the 1,7-isomer, it would reveal the precise coordination modes, bond angles, and resulting framework topology, as has been done for its 2,7-NDC counterpart. researchgate.netmdpi.com

Photophysical Measurements: Techniques like UV-Vis absorption and photoluminescence (PL) spectroscopy are crucial for characterizing the electronic properties. For materials intended for optical or sensing applications, these measurements can quantify properties like emission wavelengths and quantum yields, which have been linked to the specific NDA isomer used in zinc coordination polymers. rsc.orgrsc.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, electronic structures (HOMO/LUMO energy levels), and charge distributions. mdpi.com For this compound, DFT could predict how its unique geometry influences the electronic properties of resulting materials.

Time-Dependent DFT (TD-DFT): This method can elucidate the nature of electronic transitions, helping to interpret absorption and emission spectra and understand the mechanisms behind luminescence or photochromism. rsc.orgniscpr.res.in

By combining these experimental and theoretical approaches, researchers can build robust models that correlate the asymmetric structure of this compound with the functional properties of the materials it forms. This knowledge is indispensable for guiding the synthesis of future materials with targeted performance characteristics.

Data Tables

Table 1: Comparison of Naphthalenedicarboxylic Acid (NDA) Isomers This table highlights the structural differences between this compound and its more commonly studied isomers. The variation in the substitution pattern directly influences the geometry and potential for creating diverse material structures.

| Isomer Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Structural Feature |

| Naphthalene-1,4-dicarboxylic acid | C₁₂H₈O₄ | 216.19 | 605-70-9 | Linear, para-substitution on one ring sigmaaldrich.com |

| This compound | C₁₂H₈O₄ | 216.19 | 2089-88-5 | Asymmetric, angular |

| Naphthalene-1,8-dicarboxylic acid | C₁₂H₈O₄ | 216.19 | 518-05-8 | Peri-substitution, forms anhydride (B1165640) readily nih.gov |

| Naphthalene-2,6-dicarboxylic acid | C₁₂H₈O₄ | 216.19 | 1141-38-4 | Linear, symmetric wikipedia.org |

| Naphthalene-2,7-dicarboxylic acid | C₁₂H₈O₄ | 216.19 | 2089-89-6 | Symmetric, angular sigmaaldrich.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.